molecular formula C15H19BrFNO2 B15330139 1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine

1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine

Cat. No.: B15330139
M. Wt: 344.22 g/mol
InChI Key: ZLTXSVFSOGLVQN-UHFFFAOYSA-N
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Description

1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19BrFNO2 and a molecular weight of 344.22 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluoroaniline and pyrrolidine.

    Boc Protection: The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected pyrrolidine.

    Coupling Reaction: The Boc-protected pyrrolidine is then coupled with 2-bromo-6-fluoroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The exact molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .

Comparison with Similar Compounds

1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine can be compared with other similar compounds such as:

    1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    1-Boc-3-(2-bromo-4-fluorophenyl)pyrrolidine: Similar structure but with the fluorine atom at a different position on the phenyl ring.

    1-Boc-3-(2-bromo-6-methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.

Properties

Molecular Formula

C15H19BrFNO2

Molecular Weight

344.22 g/mol

IUPAC Name

tert-butyl 3-(2-bromo-6-fluorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9H2,1-3H3

InChI Key

ZLTXSVFSOGLVQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2Br)F

Origin of Product

United States

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